(R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
(R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
Brand Name:
Vulcanchem
CAS No.:
49857-06-9
VCID:
VC21110945
InChI:
InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2
Molecular Formula:
C17H17NO5
Molecular Weight:
315.32 g/mol
(R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
CAS No.: 49857-06-9
Cat. No.: VC21110945
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49857-06-9 |
|---|---|
| Molecular Formula | C17H17NO5 |
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | (2R)-3-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
| Standard InChI | InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
| Standard InChI Key | IFIDDJPVCPJIQZ-OAHLLOKOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
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